Visomitin
Overview
Description
Visomitin is a novel ophthalmic solution that has garnered attention in the field of eye care, particularly for its role in treating dry eye syndrome (DES). It is recognized as the first drug registered in Russia that contains a mitochondria-targeted antioxidant known as SkQ1. The active ingredient SkQ1 is designed to target and mitigate oxidative stress within the mitochondria, which is a contributing factor in various ocular conditions .
Synthesis Analysis of Visomitin
The synthesis of Visomitin involves the incorporation of SkQ1, a compound that has been specifically engineered to act on the mitochondria within cells. While the exact synthesis process is not detailed in the provided papers, the focus is on the clinical application of the preformulated eye drops. The synthesis of SkQ1 itself would involve organic chemistry techniques to create the mitochondria-targeted antioxidant, which is then formulated into Visomitin eye drops for clinical use .
Molecular Structure Analysis of Visomitin
The molecular structure of SkQ1, the active component of Visomitin, is not explicitly described in the provided data. However, as a mitochondria-targeted antioxidant, SkQ1 is likely to have a structure that allows it to cross biological membranes and localize within the mitochondria. This structural capability is essential for its role in mitigating oxidative damage within these organelles .
Chemical Reactions Analysis of Visomitin
The chemical reactions central to Visomitin's efficacy are those involving the reduction of oxidative stress within the mitochondria. SkQ1, as an antioxidant, would participate in redox reactions, neutralizing reactive oxygen species (ROS) and thereby protecting mitochondrial and cellular integrity. This action helps to prevent and repair cellular damage, which is particularly relevant in the context of ocular health .
Physical and Chemical Properties Analysis of Visomitin
The physical and chemical properties of Visomitin eye drops would include its solubility, stability, and pH, which are optimized for ocular application. The eye drops are formulated to be well-tolerated and safe for administration into the eye, with properties that support the stability of the active ingredient, SkQ1, and facilitate its absorption into the eye tissues .
Clinical Study and Case Studies
A multicenter, randomized, double-masked, placebo-controlled clinical study demonstrated the efficacy and safety of Visomitin eye drops in patients with dry eye syndrome. The study involved 240 subjects who self-administered the eye drops three times daily for six weeks. The results showed significant improvements in the functional state of the cornea, increased tear film stability, reduced corneal damage, and a significant reduction in dry eye symptoms such as dryness, burning, grittiness, and blurred vision .
Another study focused on the preventive and therapeutic effects of Visomitin against light-induced retinal degeneration (LIRD). This study found that rats pre-treated with Visomitin exhibited less atrophic and degenerative changes in the retina following exposure to bright light. Additionally, rats with existing photodamage treated with Visomitin showed more effective repair of the retina compared to controls. These findings suggest that Visomitin has potential as a photoprotector and as a treatment for age-related macular degeneration (AMD) .
Scientific Research Applications
Dry Eye Syndrome (DES)
- Application Summary: Visomitin has been used in the treatment of Dry Eye Syndrome (DES). It is the first registered drug with a mitochondria-targeted antioxidant (SkQ1) as the active ingredient .
- Methods of Application: In a multicenter study, Visomitin was self-administered three times daily for 6 weeks, followed by a 6-week follow-up period . Efficacy measures included Schirmer’s test, tear break-up time, fluorescein staining, meniscus height, and visual acuity .
- Results: The study showed that a 6-week course of topical instillation of Visomitin significantly improved the functional state of the cornea, increased tear film stability, and reduced corneal damage . Significant reduction of dry eye symptoms such as dryness, burning, grittiness, and blurred vision was also observed .
Inflammation and Wound Healing of the Ocular Surface
- Application Summary: Visomitin (SkQ1) holds promise in the treatment of inflammation associated with ocular surface diseases such as DES and corneal wounds .
- Methods of Application: Human conjunctival epithelial cell cultures were sensitized with pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α) and interleukin 1 beta (IL-1β) followed by treatments with SkQ1 . The production of inflammatory biomarker prostaglandin E2 (PGE2) and cell viability were quantitatively evaluated . To determine the role of SkQ1 in wound healing, human corneal limbus epithelial cell cultures were streaked to create wounds .
- Results: SkQ1 significantly suppressed PGE2 production of human conjunctival epithelial cells at concentrations < 300 nM (24 h) and 50 nM (48 h), apparently being SkQ1 dose and treatment time dependent . The wound closure rates were increased by 4% in 4 h and by 9% after 8–12 h in the presence of 50 nM SkQ1 . As little as 25 nM of SkQ1 significantly stimulated human corneal limbus epithelial single-cell proliferation .
Safety And Hazards
Future Directions
Visomitin has reached Phase III in the U.S. for dry eye disease . It has been granted orphan drug designation by the FDA for the treatment of Leber’s Hereditary Optic Neuropathy (LHON), a rare inherited condition that can lead to blindness . Mitotech is planning to start a Phase 2 with Visomitin in LHON in 2022 . It has also shown consistent improvement in visual acuity over several years in LHON patients involved in a three-year open-label Phase 2a study conducted outside the United States .
properties
IUPAC Name |
10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFWTRUGAFNKW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Visomitin | |
CAS RN |
934826-68-3 | |
Record name | SKQ-1 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKQ-1 BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.